3-N-cyclohexylpyridine-2,3-diamine
Description
Overview of Pyridine (B92270) Diamine Chemical Space in Advanced Organic Synthesis
Pyridine, a heterocyclic aromatic compound, is a cornerstone of organic chemistry, with its derivatives finding extensive application in pharmaceuticals, agrochemicals, and materials science. nih.gov The introduction of two amino groups onto the pyridine ring, creating a pyridine diamine, significantly expands its chemical utility. These diamines serve as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. google.com
The arrangement of the amino groups on the pyridine ring dictates the molecule's reactivity and potential applications. For instance, 2,3-diaminopyridine (B105623) is a known intermediate in the synthesis of imidazo[4,5-b]pyridine derivatives, which have shown promise as inotropic agents. google.com The nitrogen atom within the pyridine ring, coupled with the amino substituents, imparts unique electronic properties and the capacity for hydrogen bonding, influencing the solubility and reactivity of the resulting compounds. nih.govresearchgate.net The synthesis of pyridine analogues is a subject of ongoing research, with methods like the Chichibabin synthesis and various condensation reactions being well-established routes. researchgate.net
Significance of Cyclohexyl Substituents in Chemical Structure-Reactivity Studies
The incorporation of a cyclohexyl group onto a molecule can profoundly influence its physical and chemical properties. This non-aromatic, cyclic aliphatic substituent introduces steric bulk, which can direct the regioselectivity of reactions and affect the conformational flexibility of the molecule. In the context of structure-reactivity studies, the cyclohexyl moiety is often used to probe the steric requirements of a reaction or the binding pocket of a biological target.
For example, in SN2 reactions involving cyclohexane (B81311) derivatives, the stereochemical orientation of substituents can determine whether a reaction will proceed. quora.com The chair conformation of the cyclohexane ring can influence the accessibility of reactive sites. quora.com Furthermore, the presence of bulky substituents like a cyclohexyl group can impact the electronic properties of adjacent functional groups through inductive effects, albeit to a lesser extent than more electronegative or electropositive groups. acs.org The study of such substituent effects is crucial for understanding reaction mechanisms and for the rational design of molecules with specific reactivity. nih.gov
Historical Perspectives on N-Alkyl/N-Aryl Diamine Chemistry and its Evolution
The chemistry of N-alkyl and N-aryl diamines has a rich history rooted in the fundamental principles of amine alkylation. wikipedia.org Historically, the direct alkylation of amines with alkyl halides has been a common method, though it often suffers from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgfishersci.co.uk This has spurred the development of more controlled and selective synthetic methodologies.
The evolution of this field has seen the introduction of various techniques to achieve specific N-alkylation patterns. For instance, the Gabriel synthesis provides a classic route to primary amines, avoiding over-alkylation. libretexts.org More recently, catalytic methods, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds, particularly for the synthesis of N-aryl amines, offering milder reaction conditions and broader substrate scope. fishersci.co.uk The development of specialized reagents and catalysts continues to refine the synthesis of N-substituted diamines, enabling the creation of increasingly complex and functionally diverse molecules. alkylamines.com
Current Research Trends and Emerging Areas for Pyridine-based Diamines
Current research into pyridine-based compounds is vibrant and multifaceted, with significant efforts directed towards the synthesis of novel derivatives with enhanced biological activities and material properties. nih.gov A key trend is the development of more efficient and selective synthetic methods for creating highly substituted pyridines. nih.gov This includes one-pot reactions and the use of novel catalysts to control the regiochemistry of substitutions.
In the realm of medicinal chemistry, pyridine analogues are being explored as potential therapeutic agents for a range of conditions, including Alzheimer's disease. researchgate.net The ability of the pyridine scaffold to be readily functionalized allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. Furthermore, pyridine-containing polymers and materials are gaining attention for their thermal stability and solubility, properties that can be modulated by the introduction of specific diamine monomers. researchgate.net The synthesis of novel pyridine-containing diamines is a crucial step in the development of new polyimides and other advanced materials. researchgate.net
Defining the Academic Research Scope for 3-N-cyclohexylpyridine-2,3-diamine
The academic research scope for this compound is situated at the intersection of several key areas of organic chemistry. The core structure, a 2,3-diaminopyridine, provides a platform for investigating the synthesis and reactivity of this important class of heterocyclic compounds. The presence of the N-cyclohexyl substituent introduces a specific element for studying the impact of a bulky, non-aromatic group on the molecule's properties and reactivity.
Key research questions within this scope would include:
Synthesis: Developing efficient and selective synthetic routes to this compound. This could involve exploring various N-alkylation strategies and optimizing reaction conditions.
Structural Analysis: Characterizing the three-dimensional structure of the molecule and understanding how the cyclohexyl group influences the conformation and electronic properties of the pyridine diamine core.
Reactivity Studies: Investigating the reactivity of the two amino groups in the presence of the N-cyclohexyl substituent. This would involve studying its behavior in various organic reactions, such as condensations, cyclizations, and metal-catalyzed cross-coupling reactions.
Derivative Synthesis: Utilizing this compound as a building block for the synthesis of more complex heterocyclic systems, such as imidazopyridines or other fused ring structures.
Potential Applications: Exploring the potential of the compound and its derivatives as ligands in coordination chemistry, as monomers for novel polymers, or as scaffolds for the development of biologically active molecules.
The study of this compound offers a focused yet rich area for academic inquiry, contributing to the fundamental understanding of pyridine chemistry and the broader principles of structure-activity relationships in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-N-cyclohexylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWPVXLYGATKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732436 | |
| Record name | N~3~-Cyclohexylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-78-6 | |
| Record name | N~3~-Cyclohexylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-N-cyclohexylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 3 N Cyclohexylpyridine 2,3 Diamine
Retrosynthetic Analysis and Key Disconnections for 3-N-cyclohexylpyridine-2,3-diamine
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgamazonaws.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. wikipedia.orgamazonaws.comlkouniv.ac.in For this compound, several key disconnections can be proposed, highlighting different strategic approaches to its synthesis.
The primary disconnections for the target molecule focus on the formation of the C-N bonds. The most logical disconnections are at the N-cyclohexyl bond and the amino groups attached to the pyridine (B92270) ring.
Disconnection 1 (C-N Bond of the Cyclohexyl Group): This leads back to 2,3-diaminopyridine (B105623) and a cyclohexyl electrophile (e.g., cyclohexyl halide) or a cyclohexyl carbonyl compound (cyclohexanone) for reductive amination. This is a common and often efficient strategy.
Disconnection 2 (C-N Bonds of the Pyridine Ring): This approach involves disconnecting the amino groups from the pyridine core. This could lead to a di-substituted pyridine precursor, such as a dihalopyridine, which can then undergo amination reactions.
Disconnection 3 (Stepwise Construction of the Diamine Functionality): This strategy involves introducing the amino groups one at a time. For instance, starting with a 2-amino-3-nitropyridine (B1266227) derivative, the nitro group can be reduced to an amino group, followed by the introduction of the cyclohexyl group.
These disconnections form the basis for the forward synthetic routes discussed in the following sections.
Direct Synthetic Routes to this compound
Several direct synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies in pyridine chemistry.
Amination Reactions Utilizing Pyridine Precursors
Amination of a pre-functionalized pyridine ring is a fundamental approach. One plausible route starts from 2,3-dichloropyridine. The differential reactivity of the chloro groups could potentially allow for a stepwise substitution, first with ammonia (B1221849) or a protected amine, followed by reaction with cyclohexylamine (B46788). However, controlling the regioselectivity can be a challenge.
A more controlled approach would involve the use of a pyridine precursor where one of the amino groups is already in place. For example, starting with 2-amino-3-chloropyridine, a nucleophilic aromatic substitution with cyclohexylamine could yield the target compound. The classic Chichibabin reaction, which involves the amination of pyridines using sodium amide, is typically selective for the 2- and 6-positions and may not be directly applicable for introducing an amino group at the 3-position. youtube.com
Reductive Amination Strategies for Pyridine-Diamine Formation
Reductive amination is a powerful method for forming C-N bonds and represents a highly viable route to this compound. wikipedia.orgmasterorganicchemistry.com This strategy typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing our target molecule, the most direct reductive amination approach would involve the reaction of 2,3-diaminopyridine with cyclohexanone (B45756). A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone. wikipedia.orgmasterorganicchemistry.com Alternatively, catalytic hydrogenation over a metal catalyst like palladium on carbon could also be effective. acsgcipr.org
A hypothetical reaction scheme is presented below:
2,3-Diaminopyridine + Cyclohexanone → [Intermediate Iminium Ion] --(Reducing Agent)--> this compound
The choice of solvent and the control of pH are critical parameters for optimizing the yield of the desired product.
Cross-Coupling Approaches for N-C Bond Formation at the Pyridine Core
Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, have become indispensable tools for the formation of C-N bonds in the synthesis of arylamines. researchgate.net The Buchwald-Hartwig amination, for instance, allows for the coupling of an amine with an aryl halide or triflate. researchgate.net
A potential cross-coupling strategy for this compound could involve the reaction of a suitably protected 2-amino-3-halopyridine (e.g., 2-amino-3-bromopyridine) with cyclohexylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The protecting group on the 2-amino functionality would be necessary to prevent self-coupling or other side reactions.
Protected 2-Amino-3-bromopyridine + Cyclohexylamine --(Pd catalyst, Ligand, Base)--> Protected 3-N-cyclohexylpyridine-2-amine → this compound
The success of this approach would hinge on the careful selection of the protecting group, catalyst system, and reaction conditions to achieve high yields and selectivity. nih.govnih.govacs.org
Alternative Multistep Synthetic Pathways to this compound
A multistep pathway could offer greater control over the introduction of the functional groups. One such pathway could begin with the nitration of 2-aminopyridine. While this reaction typically yields a mixture of isomers, the desired 2-amino-3-nitropyridine can be separated. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation or using a metal in acidic media (e.g., Sn/HCl or Fe/HCl), would afford 2,3-diaminopyridine. orgsyn.org The final step would then be the selective N-alkylation with a cyclohexyl halide or reductive amination with cyclohexanone as described previously.
Another alternative involves the initial synthesis of 3-aminopyridine (B143674), followed by a directed ortho-metallation and subsequent electrophilic amination, although this can be a technically challenging approach. A more classical route involves the amination of 3-aminopyridine with sodamide to produce 2,3-diaminopyridine, which can then be further functionalized. orgsyn.org
Optimization of Synthetic Reaction Parameters
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. For the synthesis of this compound, several key parameters would need to be considered for each of the proposed synthetic routes.
| Parameter | Amination Reactions | Reductive Amination | Cross-Coupling |
| Catalyst | Often not required, but can be influenced by the solvent and base. | Metal catalysts (e.g., Pd/C) for hydrogenation; not applicable for hydride reagents. | Palladium or Copper catalysts are essential. |
| Solvent | Polar aprotic solvents like DMF or DMSO are common. | Protic solvents like methanol (B129727) or ethanol (B145695) are often used to facilitate imine formation. | Aprotic solvents such as toluene, dioxane, or THF are typically employed. |
| Temperature | Can range from room temperature to elevated temperatures depending on the reactivity of the substrate. | Generally mild conditions, from 0 °C to room temperature. | Often requires elevated temperatures to drive the catalytic cycle. |
| Reactant Ratio | The ratio of amine to pyridine precursor can be adjusted to control the degree of substitution. | An excess of the amine or carbonyl compound may be used to drive the reaction to completion. | The stoichiometry of the catalyst, ligand, and base relative to the reactants is critical. |
| pH Control | The basicity of the reaction mixture can influence the rate and selectivity. | Mildly acidic conditions (pH 4-6) are often optimal for imine formation. masterorganicchemistry.com | The choice of base is a key parameter affecting catalyst activity and stability. |
Table 1: Key Reaction Parameters for Optimization
For instance, in the reductive amination of 2,3-diaminopyridine with cyclohexanone, a systematic study could be conducted to evaluate different reducing agents, solvents, and pH conditions to identify the optimal set of parameters that provides the highest yield of this compound. Similarly, for a Buchwald-Hartwig coupling, screening of various palladium catalysts, phosphine ligands, and bases would be necessary to achieve an efficient transformation.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is key to optimizing the synthetic protocol. The following sections describe the likely mechanistic pathways for the proposed synthetic routes.
In a nucleophilic aromatic substitution reaction, the key intermediate is the Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the attack of the nucleophile (cyclohexylamine) on the carbon atom bearing the leaving group. The stability of this intermediate is influenced by the electron-withdrawing groups on the pyridine ring.
For a Buchwald-Hartwig amination, the catalytic cycle involves several key intermediates:
Oxidative Addition Complex: The palladium(0) catalyst reacts with the 3-halopyridine to form a palladium(II) species.
Amine Coordination: The cyclohexylamine coordinates to the palladium center.
Deprotonation: A base deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst and releasing the product.
Kinetic studies of these reactions would likely reveal that the rate-determining step for the SNAr reaction is the formation of the Meisenheimer complex. The rate would be dependent on the concentrations of both the pyridine substrate and the cyclohexylamine.
For the Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates and ligands used, but it is often the oxidative addition or the reductive elimination step. Kinetic studies would help to identify the bottleneck in the catalytic cycle and guide the optimization of the reaction conditions, such as the choice of ligand and base.
Stereochemical Control and Diastereoselectivity in Synthesis
Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, as different stereoisomers can exhibit distinct biological activities. While specific studies on the stereoselective synthesis of this particular compound are not extensively documented in the provided search results, general principles of asymmetric synthesis are applicable.
The synthesis of chiral diamines, for instance, often employs chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. One common approach involves the use of chiral ligands derived from readily available sources like (1R,2R)-1,2-diaminocyclohexane. researchgate.net These ligands can coordinate to a metal center, creating a chiral environment that influences the approach of reactants and leads to the preferential formation of one diastereomer over another.
In the context of related structures, such as N-(purin-6-yl)dipeptides, researchers have encountered challenges with racemization at chiral centers during coupling reactions. nih.gov This highlights the importance of the chosen synthetic route and reaction conditions in maintaining stereochemical integrity. An alternative approach to achieve stereopure products involved the nucleophilic substitution of a chlorine atom on a purine (B94841) ring with a dipeptide, which successfully avoided racemization. nih.gov This strategy could potentially be adapted for the synthesis of chiral this compound derivatives.
Furthermore, the design and synthesis of 1,3-diamine-derived catalysts have been explored for asymmetric Mannich reactions, yielding products with high enantioselectivities. nii.ac.jpbohrium.comresearchgate.net These catalysts often feature a primary and a tertiary amine that act cooperatively to control the stereochemical course of the reaction. nii.ac.jpresearchgate.net The development of such catalyst systems could be instrumental in achieving diastereoselective synthesis of this compound.
Table 1: Strategies for Stereochemical Control in Diamine Synthesis
| Strategy | Description | Potential Application for this compound |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | A chiral auxiliary could be attached to a precursor of the pyridine ring or the cyclohexyl group to control the formation of stereocenters. |
| Chiral Catalysts | A chiral catalyst, often a metal complex with a chiral ligand, is used to create a chiral environment for the reaction. | Asymmetric hydrogenation or amination reactions catalyzed by chiral transition metal complexes could be employed. |
| Substrate-Controlled Diastereoselectivity | Existing stereocenters in the starting material influence the stereochemical outcome of subsequent reactions. | A chiral starting material, such as a derivative of (1R,2R)-1,2-diaminocyclohexane, could be used to build the final molecule. researchgate.net |
| Enzyme-Catalyzed Reactions | Enzymes can be used as highly selective catalysts for stereospecific transformations. | Lipases or other enzymes could be used for kinetic resolutions or asymmetric transformations of synthetic intermediates. |
Sustainable and Green Chemistry Aspects in Synthetic Strategies
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.innih.gov These principles focus on aspects such as atom economy, waste reduction, and the use of environmentally benign reagents and solvents. rsc.orgmdpi.com
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. chemrxiv.org For instance, a tandem reaction for the synthesis of 3-cyanopyridine (B1664610) derivatives was reported to have 100% atom economy. rsc.org
Multicomponent reactions (MCRs) are a powerful tool for improving atom economy and reducing waste. rasayanjournal.co.in These reactions combine three or more reactants in a single step to form a complex product, often with high efficiency and selectivity. rasayanjournal.co.inmdpi.com The Groebke-Blackburn-Bienaymé reaction, a type of MCR, has been used for the green synthesis of imidazopyridine derivatives using a recyclable catalyst. researchgate.net
The choice of solvents and reagents plays a significant role in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that are hazardous to human health and the environment. researchgate.net Green chemistry promotes the use of safer alternatives, such as water, ionic liquids, and bio-based solvents. rasayanjournal.co.innih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Several syntheses of heterocyclic compounds have been successfully carried out in water. nih.gov Ionic liquids, which are salts that are liquid at low temperatures, are also considered green solvents due to their low vapor pressure and potential for recyclability. rasayanjournal.co.innih.gov
The use of eco-friendly reagents, such as catalysts that can be used in small amounts and recycled, is another key aspect of green synthesis. researchgate.net For example, an acid-catalyzed synthesis of aromatic imines was developed using a minimal amount of methanol as a solvent and an aqueous acid catalyst. researchgate.net
Catalysis is a cornerstone of green chemistry, as catalysts can accelerate reactions, improve selectivity, and reduce energy consumption. rasayanjournal.co.in The development of efficient and recyclable catalyst systems is crucial for sustainable chemical production.
For the synthesis of diamines, various catalytic systems have been investigated. For instance, the selective hydrogenation of aromatic diamines has been achieved using a nanosheet Ru/g-C3N4-H2 catalyst, which demonstrated high activity and could be recycled multiple times. researchgate.net Another study reported the use of a Raney Ni catalyst for the hydrogenation of 1,3-cyclohexanedione (B196179) to 1,3-cyclohexanediamine. mdpi.com
In the context of pyridine synthesis, an eco-friendly one-pot, three-component method for synthesizing 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives was developed using phosphoric acid as an effective catalyst in a glycerol (B35011) medium. researchgate.net This method offers advantages such as short reaction times, easy workup, and excellent yields. researchgate.net
Furthermore, photocatalytic methods are emerging as a green approach for the synthesis of 2,3-diamines. rsc.org A novel visible light-driven method was developed using an organic photosensitizer, avoiding the need for metal reagents. rsc.org
Table 2: Comparison of Catalytic Systems for Amine Synthesis
| Catalyst System | Reaction Type | Advantages |
| Ru/g-C3N4-H2 researchgate.net | Selective hydrogenation of aromatic diamines | High activity, recyclability |
| Raney Ni mdpi.com | Hydrogenation of cyclohexanedione to cyclohexanediamine | Good performance, high yield |
| Phosphoric Acid in Glycerol researchgate.net | One-pot synthesis of imidazo[4,5-b]pyridine derivatives | Short reaction time, easy workup, excellent yield |
| Organic Photosensitizer (4CzIPN) rsc.org | Photocatalytic synthesis of 2,3-diamines | Mild conditions, metal-free |
| Cellulose-Based Catalyst (Pampas@Si/SO3H) researchgate.net | Groebke-Blackburn-Bienaymé reaction | Low catalyst loading, short reaction times, recyclable |
Advanced Structural Characterization and Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-N-cyclohexylpyridine-2,3-diamine
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. googleapis.com It provides critical information about the chemical environment, bonding, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. google.com For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the cyclohexyl ring, and the amine groups.
Pyridine Ring Protons: The three protons on the pyridine ring would appear in the aromatic region (typically δ 6.0-8.5 ppm). Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be determined by their position relative to the two amino groups and the nitrogen atom in the ring. Data for the parent 2,3-diaminopyridine (B105623) shows protons at approximately δ 6.3-7.5 ppm. chemdiv.com
Cyclohexyl Ring Protons: The protons on the cyclohexyl ring would produce complex, overlapping signals in the aliphatic region (typically δ 1.0-2.0 ppm). The methine proton (CH-N) directly attached to the nitrogen atom would be deshielded and appear at a higher chemical shift (downfield) compared to the other CH₂ groups of the ring. nih.gov
Amine Protons: The protons of the amine groups (NH and NH₂) would appear as broad singlets that can exchange with deuterium (B1214612) when D₂O is added. Their chemical shifts can vary widely depending on the solvent, concentration, and temperature.
Illustrative ¹H NMR Data for this compound (Note: This table is illustrative, based on typical chemical shift values for analogous structures.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Pyridine H-4 | ~ 6.5 - 7.0 | Doublet of doublets | ~5, 7 |
| Pyridine H-5 | ~ 6.3 - 6.8 | Doublet of doublets | ~5, 8 |
| Pyridine H-6 | ~ 7.4 - 7.8 | Doublet of doublets | ~7, 8 |
| Cyclohexyl CH-N | ~ 3.0 - 3.5 | Multiplet | - |
| Cyclohexyl CH₂ | ~ 1.0 - 2.0 | Multiplet | - |
| NH (cyclohexylamino) | ~ 4.0 - 5.0 | Broad Singlet | - |
| NH₂ (amino) | ~ 5.0 - 6.0 | Broad Singlet | - |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. epo.org Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), which means that signal overlap is less common. google.comepo.org
Pyridine Ring Carbons: The five carbons of the pyridine ring would appear in the downfield region. Carbons bonded directly to nitrogen or amino groups (C-2, C-3) would have characteristic chemical shifts, typically in the δ 130-160 ppm range. The other carbons (C-4, C-5, C-6) would resonate at slightly higher field. googleapis.comgoogle.com
Cyclohexyl Ring Carbons: The six carbons of the cyclohexyl ring would appear in the upfield aliphatic region (δ 20-60 ppm). The carbon atom directly attached to the nitrogen (C-N) would be the most deshielded of this group. researchgate.netnih.gov
Illustrative ¹³C NMR Data for this compound (Note: This table is illustrative, based on typical chemical shift values.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~ 150 - 155 |
| Pyridine C-3 | ~ 135 - 140 |
| Pyridine C-4 | ~ 115 - 120 |
| Pyridine C-5 | ~ 110 - 115 |
| Pyridine C-6 | ~ 140 - 145 |
| Cyclohexyl C-N | ~ 50 - 60 |
| Cyclohexyl C-2/C-6 | ~ 30 - 35 |
| Cyclohexyl C-3/C-5 | ~ 24 - 28 |
| Cyclohexyl C-4 | ~ 25 - 30 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. google.comgoogle.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of protons within the pyridine ring and within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemdiv.com It provides a powerful method to definitively assign which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. chemdiv.com It is invaluable for connecting different fragments of the molecule, for example, linking the cyclohexyl group to the pyridine ring by showing a correlation between the CH-N proton and carbons C-3 and C-4 of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation, for instance, to understand the spatial orientation of the cyclohexyl ring relative to the pyridine ring.
Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted rotation. For this compound, VT-NMR could be used to study the rotation around the C3-N bond connecting the pyridine and cyclohexyl rings. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers, which would appear as broadened or separate peaks. googleapis.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The fragmentation of this compound under electron impact would likely involve characteristic losses. Common fragmentation pathways for related structures include cleavage of the cyclohexyl ring and fission of bonds within the pyridine system. A primary fragmentation would be the loss of the cyclohexyl group or parts of it.
Illustrative Fragmentation Pattern for this compound (Note: This table is illustrative, based on general fragmentation principles.)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 191 | [M]⁺ | Molecular Ion |
| 108 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |
| 109 | [C₅H₇N₃]⁺ | Cleavage of the N-cyclohexyl bond |
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, with a molecular formula of C₁₁H₁₇N₃, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ (Protonated Molecule) | 192.14952 |
| [M+Na]⁺ (Sodium Adduct) | 214.13146 |
Table data sourced from PubChemLite.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Upon ionization, the protonated molecule [M+H]⁺ would be subjected to fragmentation. The primary fragmentation pathways are expected to involve the cleavage of the N-cyclohexyl bond and subsequent fragmentations of the pyridine and cyclohexyl rings.
Key Proposed Fragmentation Pathways:
Loss of the Cyclohexyl Group: The most likely initial fragmentation is the cleavage of the bond between the C1 of the cyclohexyl ring and the exocyclic nitrogen. This can occur via two main routes:
Homolytic cleavage: leading to the formation of a cyclohexyl radical (•C₆H₁₁) and a radical cation of 2,3-diaminopyridine.
Heterolytic cleavage: resulting in the loss of a neutral cyclohexene (B86901) molecule (C₆H₁₀) via a hydrogen rearrangement, leaving a protonated 2,3-diaminopyridine ion. This is a common pathway for N-alkyl substituted compounds. researchgate.net
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically resulting in the loss of neutral alkene fragments (e.g., ethylene, propene) from the [M+H]⁺ ion.
Cleavage of the Pyridine Ring: Following or concurrent with the loss of the cyclohexyl substituent, the diaminopyridine ring can fragment. Common losses include the elimination of ammonia (B1221849) (NH₃) from the vicinal diamine groups or the loss of HCN from the pyridine ring structure. nih.gov
A proposed fragmentation table is presented below, outlining the expected major ions.
Table 1: Proposed MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| [M+H]⁺ | [M+H - C₆H₁₀]⁺ | C₆H₁₀ (Cyclohexene) | Cleavage of the N-cyclohexyl bond with hydrogen rearrangement. |
| [M+H]⁺ | [M+H - C₆H₁₁]⁺ | •C₆H₁₁ (Cyclohexyl radical) | Homolytic cleavage of the N-cyclohexyl bond. |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ (Ammonia) | Loss of an amino group from the pyridine ring. |
Ionization Techniques (ESI, APCI, GC-MS) and Their Applicability
The selection of an appropriate ionization technique is crucial for the mass spectrometric analysis of this compound, depending on the sample matrix and the desired analytical outcome.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules. nih.govyoutube.com Given the presence of three amine functionalities, this compound is expected to be readily protonated in a positive ion mode, forming a stable [M+H]⁺ ion. This makes ESI, coupled with liquid chromatography (LC-ESI-MS), a highly applicable and sensitive method for the detection and quantification of this compound. researchgate.netacs.org
Gas Chromatography-Mass Spectrometry (GC-MS): The applicability of GC-MS is contingent on the volatility and thermal stability of the analyte. nih.govcdc.gov While many pyridine derivatives are amenable to GC-MS analysis nih.govtandfonline.com, the relatively high molecular weight and the presence of multiple N-H bonds (which can lead to peak tailing and potential thermal degradation in the injector or column) may pose challenges for this compound. High temperatures in the GC system could potentially induce decomposition, such as the cleavage of the cyclohexyl group, before ionization. nih.gov Therefore, derivatization of the amine groups might be necessary to improve volatility and thermal stability for a robust GC-MS analysis.
Table 2: Applicability of Ionization Techniques
| Technique | Applicability | Rationale | Potential Issues |
|---|---|---|---|
| ESI-MS | High | The compound is polar with multiple basic amine sites, making it ideal for protonation and formation of [M+H]⁺ ions in positive mode. nih.govacs.org | Matrix suppression effects. |
| APCI-MS | Moderate to High | Suitable for compounds of moderate polarity and good thermal stability. youtube.comwikipedia.org Can be a good alternative if ESI proves inefficient. | Potential for thermal degradation in the source. |
| GC-MS | Low to Moderate | Requires high volatility and thermal stability. cdc.gov The compound's high boiling point and multiple amine groups may lead to poor chromatography and degradation. nih.gov | Peak tailing; thermal decomposition; may require derivatization. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
Vibrational Mode Assignments for Pyridine and Amine Moieties
The spectra of this compound would be a composite of the vibrations from the pyridine ring, the two primary amine groups, the secondary amine linker, and the cyclohexyl group. Assignments can be predicted based on data for 2,3-diaminopyridine and other substituted pyridines. chemicalbook.comtsijournals.comaps.org
Amine Moieties (NH₂ and N-H):
N-H Stretching: Asymmetric and symmetric N-H stretching vibrations of the primary amine (NH₂) groups are expected in the 3300-3500 cm⁻¹ region of the IR spectrum. tsijournals.com The secondary amine (N-H) of the cyclohexylamino group will also show a stretching band in this region, typically at a slightly lower frequency.
N-H Bending (Scissoring): The scissoring vibration of the primary amine groups is anticipated around 1600-1650 cm⁻¹. tsijournals.com This peak may overlap with the C=C/C=N stretching vibrations of the pyridine ring.
Pyridine Moiety:
Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1400-1610 cm⁻¹ region. researchgate.netias.ac.in
Ring Breathing: A characteristic ring breathing mode for substituted pyridines is often observed in the Raman spectrum around 990-1030 cm⁻¹. researchgate.netresearchgate.net
Cyclohexyl Moiety:
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexyl group will produce strong bands in the 2850-2950 cm⁻¹ region.
Table 3: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Moiety |
|---|---|---|
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Primary and Secondary Amines |
| C-H Stretching (aliphatic) | 2850 - 2950 | Cyclohexyl Group |
| N-H Bending (Scissoring) | 1600 - 1650 | Primary Amines |
| C=C, C=N Ring Stretching | 1400 - 1610 | Pyridine Ring |
| C-N Stretching | 1260 - 1330 | Aromatic Amine |
Hydrogen Bonding Interactions Revealed by Spectroscopic Shifts
The presence of multiple amine groups (both donors and acceptors) and the pyridine nitrogen (acceptor) makes this compound highly susceptible to both intermolecular and intramolecular hydrogen bonding. These interactions can be readily studied using IR spectroscopy. nih.gov
The formation of hydrogen bonds typically leads to a distinct change in the N-H stretching vibrations. youtube.comyoutube.com Compared to a non-hydrogen-bonded (e.g., in a dilute non-polar solvent) state, the N-H stretching bands of the hydrogen-bonded molecule will:
Shift to a lower frequency (red shift): The N-H bond is weakened and elongated upon donation of the proton to a hydrogen bond, requiring less energy to vibrate. youtube.com
Broaden significantly: A wide range of hydrogen bond strengths and geometries in the sample leads to a distribution of vibrational frequencies, resulting in a broad absorption band.
Increase in intensity: The change in dipole moment during the vibration is enhanced, leading to a stronger absorption in the IR spectrum.
By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution), the extent and nature of hydrogen bonding can be inferred. For instance, strong, broad N-H bands in the solid-state IR spectrum would indicate significant intermolecular hydrogen bonding within the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by its system of chromophores and auxochromes.
Analysis of Chromophores and Auxochromes
In this compound, the core chromophore is the pyridine ring, which contains a conjugated π-electron system. quora.comyoutube.com The electronic transitions in unsubstituted pyridine are primarily π → π* transitions.
The three amino groups attached to the ring (the 2-amino, 3-N-cyclohexylamino, and the pyridine ring nitrogen) act as powerful auxochromes. quora.comscienceinfo.com An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. youtube.comyoutube.com The nitrogen atoms of the amine groups possess lone pairs of non-bonding electrons (n-electrons).
These n-electrons can interact with the π-system of the pyridine ring through resonance, effectively extending the conjugated system. This interaction introduces new possible electronic transitions, specifically n → π* transitions, which are typically of lower energy (longer wavelength) and lower intensity than π → π* transitions. quora.com
The primary effects of the auxochromic amine groups on the UV-Vis spectrum, compared to unsubstituted pyridine, are:
Bathochromic Shift (Red Shift): The extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption bands (both π → π* and n → π*) shifting to longer wavelengths. scienceinfo.com
Hyperchromic Effect: The presence of auxochromes often leads to an increase in the molar absorptivity (ε_max), meaning the intensity of the absorption increases. scienceinfo.com
Studies on 2,3-diaminopyridine show characteristic absorption in the UV range, which can be attributed to these electronic transitions. researchgate.netnih.gov The addition of the N-cyclohexyl group is expected to further modulate these absorptions, though likely to a lesser extent than the primary amine groups directly attached to the ring.
Table 4: Key Electronic Transitions and Spectroscopic Features
| Feature | Description | Responsible Groups | Expected Spectral Effect |
|---|---|---|---|
| Chromophore | The part of the molecule that absorbs UV-Vis light. | Pyridine π-system | π → π* transitions. |
| Auxochromes | Functional groups with non-bonding electrons that modify the chromophore's absorption. | -NH₂, -NH-cyclohexyl | Introduce n → π* transitions; extend conjugation. quora.comyoutube.com |
| Bathochromic Shift | Shift of absorption to a longer wavelength. | Combination of chromophore and auxochromes. | λ_max increases compared to unsubstituted pyridine. scienceinfo.com |
| Hyperchromic Shift | Increase in absorption intensity. | Combination of chromophore and auxochromes. | Molar absorptivity (ε_max) increases. scienceinfo.com |
Compound Name Table
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-diaminopyridine |
| Pyridine |
| Cyclohexylamine (B46788) |
| Cyclohexene |
| Ammonia |
| Hydrogen Cyanide |
| 2-aminopyridine |
| 2-amino-5-bromopyridine |
| 2-amino-5-bromo-3-nitropyridine |
| 2-amino-3-nitropyridine (B1266227) |
| 2-amino-5-nitropyridine |
| 3-aminopyridine (B143674) |
| 3-amino-2-chloropyridine |
| 2,3-diamino-5-bromopyridine |
| Benzene |
| Linalool |
| Limonene |
| Imatinib |
| Bepotastine |
| Nicotine |
| Vismodegib |
| Acetone |
| Diacetyl |
| Nitrobenzene |
| Aniline |
| p-hydroxybenzaldehyde |
| Methyl Red |
| Cyclovirobuxine D |
| Mirtazapine |
No Published Research Found for "this compound"
A comprehensive search of scientific literature and chemical databases has revealed no published research specifically detailing the advanced structural characterization or spectroscopic properties of the chemical compound this compound.
Despite a thorough investigation for data pertaining to its solvatochromic effects, X-ray crystal structure, molecular conformation, intermolecular interactions, or polymorphism, no specific experimental or theoretical studies for this particular molecule could be located.
This lack of available information in the public domain prevents the creation of a scientifically accurate article on the requested topics. Key areas of the proposed outline, such as "Solvatochromic Effects on Electronic Spectra" and "X-ray Crystallography for Solid-State Structure Determination," rely on experimental data that does not appear to have been published for this compound.
While general principles of solvatochromism and crystallography are well-established for related classes of compounds like aminopyridines, applying these concepts to the subject compound without specific data would be speculative and would not meet the standards of a scientifically rigorous article.
Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables at this time.
In-Depth Computational Analysis of this compound Remains Elusive
A thorough investigation into the computational and theoretical chemistry of the chemical compound this compound has revealed a significant lack of specific research data. While general computational methodologies such as Density Functional Theory (DFT), Hartree-Fock calculations, Frontier Molecular Orbital (FMO) analysis, and molecular dynamics simulations are well-established for a wide range of organic molecules, their direct application to this compound is not documented in the available scientific literature.
Constructing an article based on extrapolations from related compounds would not meet the required standards of scientific accuracy and specificity for the target molecule. Such an approach would involve making assumptions about the electronic structure, reactivity, and conformational behavior of this compound that are not supported by direct evidence.
Therefore, until specific computational studies on this compound are published, a comprehensive and scientifically sound article as requested cannot be produced.
Computational and Theoretical Chemistry Investigations
Conformational Analysis and Energy Landscapes
Conformer Population Distribution at Varying Temperatures
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a flexible molecule like 3-N-cyclohexylpyridine-2,3-diamine, which contains a rotatable cyclohexyl group and amino substituents, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and their relative energies.
A thorough computational investigation would begin with a systematic or stochastic conformational search to identify all low-energy structures. The energies of these conformers would then be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). The relative populations of these conformers at a given temperature can be determined using the Boltzmann distribution, which states that the population of a state is proportional to e^(-E/kT), where E is the energy of the state, k is the Boltzmann constant, and T is the temperature.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound.
Computational NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.netrsc.org The prediction process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For a molecule with multiple conformers like this compound, the predicted NMR spectrum would be a Boltzmann-weighted average of the spectra of the individual conformers. Discrepancies between predicted and experimental spectra can often be resolved by considering the conformational flexibility of the molecule. researchgate.net Machine learning models are also emerging as a powerful tool for NMR shift prediction, sometimes achieving high accuracy with smaller datasets.
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate the vibrational frequencies and their corresponding IR intensities and Raman activities. rsc.org These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic. However, for more accurate results, anharmonic effects can also be included.
The calculated vibrational spectra can be used to assign the bands observed in experimental spectra to specific molecular motions, such as N-H stretches of the amino groups, C-H stretches of the cyclohexyl ring, and the breathing modes of the pyridine (B92270) ring. The theoretical spectra of different conformers can also be compared to understand how conformational changes affect the vibrational properties of the molecule.
Electronic Transition Energy Calculation for UV-Vis Spectra
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions within the pyridine ring system. The positions and intensities of these transitions would be influenced by the amino and cyclohexyl substituents. By analyzing the molecular orbitals involved in the electronic transitions, one can gain insight into the nature of the excited states. As with other spectroscopic methods, the predicted UV-Vis spectrum would be a weighted average of the spectra of the contributing conformers.
Reaction Mechanism Prediction and Transition State Elucidation
Computational chemistry is an invaluable tool for exploring the potential reactivity of a molecule and for elucidating the mechanisms of chemical reactions.
Computational Exploration of Reaction Pathways
For this compound, several types of reactions could be computationally investigated. For example, the amino groups can act as nucleophiles. DFT calculations can be used to model the reaction pathways of this compound with various electrophiles. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, one can determine the activation energies and reaction enthalpies. This information helps to predict the feasibility and selectivity of a reaction.
For instance, a computational study could explore the mechanism of electrophilic aromatic substitution on the pyridine ring, or the reaction of the amino groups with aldehydes or ketones to form Schiff bases. The calculations would identify the most likely sites of reaction and the stereochemical outcome. Such studies provide a detailed, atomistic-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
In the realm of computational chemistry, understanding the mechanism of a chemical reaction is a primary goal. Transition State (TS) localization and Intrinsic Reaction Coordinate (IRC) analysis are powerful tools to achieve this. The transition state is the highest energy point along the reaction pathway, representing the bottleneck of the reaction. Its geometry and energy determine the activation barrier.
For a hypothetical reaction involving this compound, such as an intramolecular cyclization or a reaction with an electrophile, the first step would be to locate the transition state structure on the potential energy surface. This is typically achieved using optimization algorithms that search for a first-order saddle point, a point that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. acs.org This involves following the steepest descent path from the transition state down to the reactants and products, thus confirming that the located transition state indeed connects the desired chemical species. acs.orgacs.org The IRC path provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation. For instance, in a hypothetical intramolecular cyclization of this compound, the IRC would illustrate the precise motion of the atoms as the new ring is formed.
Activation Energy and Reaction Rate Constant Prediction
The activation energy (Ea) is a crucial parameter that governs the rate of a chemical reaction. It represents the minimum energy required for the reactants to transform into products. wikipedia.org Computationally, the activation energy is calculated as the difference in energy between the transition state and the reactants. fsu.eduyoutube.com
For a hypothetical reaction of this compound, the activation energy can be calculated using quantum mechanical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The choice of method and basis set can influence the accuracy of the calculated activation energy. nih.gov
Once the activation energy is known, the reaction rate constant (k) can be predicted using the Arrhenius equation or, for more sophisticated analyses, Transition State Theory (TST). libretexts.org The Arrhenius equation provides a direct relationship between the activation energy, temperature, and the pre-exponential factor, which is related to the frequency of collisions with the correct orientation. fsu.edu
Below is a hypothetical data table for a reaction involving this compound, illustrating the predicted activation energies and rate constants at different temperatures.
| Temperature (K) | Activation Energy (kJ/mol) | Predicted Rate Constant (s⁻¹) |
|---|---|---|
| 298 | 85.0 | 1.2 x 10⁻⁵ |
| 308 | 85.0 | 3.5 x 10⁻⁵ |
| 318 | 85.0 | 9.8 x 10⁻⁵ |
Intermolecular Interactions and Non-Covalent Bonding Analysis
Non-covalent interactions play a critical role in determining the physical and chemical properties of molecules, including their solubility, crystal packing, and biological activity. For this compound, several types of non-covalent interactions are of interest.
The presence of two amino groups and a pyridine nitrogen atom in this compound makes it a prime candidate for forming hydrogen bonds. These interactions can occur between molecules of the compound itself (intermolecular) or with solvent molecules. The amino groups can act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. nih.gov
Computational methods can be used to model these hydrogen bonding networks and calculate their binding energies. The strength of these hydrogen bonds can be influenced by the solvent environment. For example, studies on similar aminopyridines have shown that they are enthalpically more stable in methanol (B129727) than in water due to specific interactions with the amino nitrogen. cdnsciencepub.comcdnsciencepub.com
The following table presents hypothetical binding energies for different hydrogen bonding configurations of this compound.
| Interacting Species | Hydrogen Bond Type | Calculated Binding Energy (kJ/mol) |
|---|---|---|
| Dimer of the compound | N-H···N (pyridine) | -25.5 |
| Dimer of the compound | N-H···N (amino) | -18.2 |
| Compound with Water | N-H···O | -20.1 |
| Compound with Water | O-H···N (pyridine) | -22.8 |
The pyridine ring in this compound allows for the possibility of pi-stacking interactions. These are non-covalent interactions that occur between aromatic rings. While often referred to as "pi-pi interactions," they are a complex interplay of electrostatic and dispersion forces. chemrxiv.org Studies on pyridine and its derivatives have shown that electron correlation is important for accurately describing these interactions. researchgate.net
In oligomers or aggregates of this compound, the pyridine rings can stack on top of each other in various geometries, such as parallel-displaced or T-shaped. The strength of these interactions depends on the relative orientation and distance between the rings. Computational studies on pyridine dimers have indicated that the antiparallel-displaced geometry is often the most stable. researchgate.net
A hypothetical data table for the interaction energies of this compound oligomers is provided below.
| Oligomer Size | Stacking Geometry | Interaction Energy per Monomer (kJ/mol) |
|---|---|---|
| Dimer | Parallel-displaced | -12.5 |
| Dimer | T-shaped | -10.8 |
| Trimer | Parallel-displaced | -14.2 |
Beyond strong hydrogen bonds, this compound can engage in a variety of weaker interactions with its environment. These include van der Waals forces, dipole-dipole interactions, and interactions with solvent molecules. The cyclohexyl group, being nonpolar, will primarily interact through London dispersion forces.
Mechanistic Organic Chemistry Studies and Reactivity Profiling
Acid-Base Properties and Protonation Equilibria of 3-N-cyclohexylpyridine-2,3-diamine
The basicity of this compound is a fundamental aspect of its chemical character, influencing its reactivity and physical properties. The molecule possesses three nitrogen atoms capable of accepting a proton: the pyridine (B92270) ring nitrogen and the two exocyclic amino nitrogens.
Determination of pKa Values for Amine and Pyridine Nitrogens
The pyridine nitrogen's basicity is generally lower than that of aliphatic amines due to the sp2 hybridization of the nitrogen orbital containing the lone pair, which has more s-character and holds the electrons more tightly. For pyridine itself, the pKa of its conjugate acid is approximately 5.2. The presence of two amino groups at the 2- and 3-positions is expected to increase the basicity of the pyridine nitrogen due to their electron-donating mesomeric and inductive effects. Conversely, the N-cyclohexyl group, being an alkyl group, is weakly electron-donating through induction.
The exocyclic amino groups will have their basicity influenced by the electron-withdrawing nature of the pyridine ring. The amino group at the 2-position is in direct conjugation with the ring nitrogen, which can decrease its basicity. The amino group at the 3-position is less affected by the ring nitrogen's electron-withdrawing effect. The cyclohexyl group on the 3-amino nitrogen will slightly increase its basicity compared to an unsubstituted amino group due to its electron-donating inductive effect.
Based on theoretical predictions and data for related aminopyridines, the following order of basicity can be anticipated: 3-N-cyclohexylamino group > 2-amino group ≈ pyridine ring nitrogen.
Table 1: Estimated pKa Values for the Conjugate Acids of this compound
| Protonated Site | Estimated pKa | Rationale |
| 3-N-cyclohexylamino Group | ~7.0 - 8.0 | Electron-donating cyclohexyl group increases basicity. Less influenced by the ring's electron-withdrawing effect compared to the 2-amino group. |
| 2-Amino Group | ~6.0 - 7.0 | Electron-donating group, but basicity is reduced by the electron-withdrawing effect of the pyridine ring and proximity to the ring nitrogen. |
| Pyridine Ring Nitrogen | ~5.5 - 6.5 | Basicity is increased by the two electron-donating amino groups, but still lower than the exocyclic amines. |
Note: These are estimated values based on the electronic effects of substituents and comparison with known pKa values of similar compounds. Experimental verification is required for precise values.
Influence of Substituents on Basicity and Acidity
The electronic nature of substituents on the pyridine ring significantly impacts the basicity of all three nitrogen atoms in this compound.
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, attached to the pyridine ring would be expected to increase the electron density on the ring. This, in turn, would enhance the basicity of the pyridine nitrogen and, to a lesser extent, the exocyclic amino groups.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would have the opposite effect. By withdrawing electron density from the ring, they would decrease the basicity of the pyridine nitrogen and the amino groups. The effect would be most pronounced for the pyridine nitrogen and the 2-amino group due to their positions relative to potential substitution sites.
The cyclohexyl group itself is a weak electron-donating group. Replacing it with a more strongly electron-donating alkyl group would slightly increase the basicity of the 3-amino nitrogen. Conversely, replacing it with an electron-withdrawing group, such as a phenyl group, would decrease its basicity.
Reactivity Towards Electrophiles and Nucleophiles
The reactivity of this compound is characterized by a balance between the electron-rich nature of the amino groups and the electron-deficient character of the pyridine ring.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two strong activating amino groups at the 2- and 3-positions significantly enhances the ring's reactivity towards electrophiles.
The directing effect of the substituents will determine the position of electrophilic attack. The amino groups are ortho- and para-directing.
The 2-amino group directs electrophiles to the 3- and 5-positions.
The 3-amino group directs electrophiles to the 2-, 4-, and 6-positions.
Considering the combined directing effects, the most likely positions for electrophilic attack are the 4- and 6-positions, which are activated by the 3-amino group, and the 5-position, activated by the 2-amino group. Steric hindrance from the bulky N-cyclohexyl group at the 3-position might disfavor attack at the 4-position to some extent. Therefore, electrophilic substitution is expected to occur preferentially at the 5- and 6-positions. However, under acidic conditions typical for many EAS reactions, the nitrogen atoms will be protonated, which strongly deactivates the ring towards electrophilic attack. wikipedia.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 5-nitro and/or 6-nitro derivatives (under forcing conditions) | Strong deactivation due to protonation of nitrogen atoms. |
| Halogenation (Br₂/FeBr₃) | 5-bromo and/or 6-bromo derivatives | The amino groups activate the ring, directing the substitution. |
| Sulfonation (SO₃/H₂SO₄) | 5-sulfonic acid and/or 6-sulfonic acid derivatives | Similar to nitration, requires harsh conditions due to ring deactivation upon protonation. |
| Friedel-Crafts Alkylation/Acylation | Unlikely to proceed | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. |
Nucleophilic Reactivity of Amine Groups (e.g., Acylation, Alkylation)
The exocyclic amino groups of this compound are nucleophilic and will readily react with various electrophiles.
Acylation: The amino groups can be acylated using acyl chlorides or anhydrides to form the corresponding amides. The relative reactivity of the two amino groups will depend on their basicity and steric accessibility. The 2-amino group is generally more nucleophilic than the 3-N-cyclohexylamino group due to less steric hindrance. Therefore, mono-acylation is expected to occur preferentially at the 2-amino position. Di-acylation would require more forcing conditions.
Alkylation: Alkylation of the amino groups can be achieved with alkyl halides. Similar to acylation, the 2-amino group is expected to be more reactive towards alkylation. However, over-alkylation to form tertiary amines is a possible side reaction. The N-cyclohexylamino group can also be alkylated, though it is more sterically hindered.
Oxidation and Reduction Potentials and Their Chemical Implications
The oxidation and reduction potentials of this compound are important for understanding its behavior in redox reactions.
Oxidation: The electron-rich diaminopyridine system is susceptible to oxidation. The amino groups, particularly the primary 2-amino group, are the likely sites of initial oxidation. Oxidation can lead to the formation of various products, including nitroso, nitro, and azo compounds, or polymerization. The oxidation potential is expected to be relatively low due to the presence of the electron-donating amino groups.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni) to the corresponding piperidine (B6355638) derivative. This reduction requires relatively harsh conditions due to the aromatic stability of the pyridine ring. The reduction potential of the pyridine ring in this compound is expected to be more negative (i.e., harder to reduce) than that of unsubstituted pyridine due to the electron-donating nature of the amino substituents. Cyclic voltammetry studies on substituted pyridines have shown that imine-substituted pyridines can be reduced in the range of -0.5 to -0.7 V in acidic media. nih.gov
Table 3: Predicted Redox Behavior of this compound
| Redox Process | Reagents/Conditions | Expected Product(s) |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂, KMnO₄) | Complex mixture of oxidized products, potential for polymerization. |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C or PtO₂, high pressure/temperature | 3-N-cyclohexylpiperidine-2,3-diamine |
Rearrangement Reactions and Isomerization Pathways
The study of rearrangement and isomerization in heterocyclic compounds like this compound is crucial for understanding its reactivity and potential applications. These transformations can be influenced by various factors, including the inherent structural features of the molecule and the external reaction conditions.
Investigation of Tautomerism and Its Influence on Reactivity
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key consideration for this compound. The presence of amino groups on the pyridine ring allows for prototropic tautomerism, where a proton shifts its position. For this compound, several tautomeric forms can be postulated, primarily involving the migration of a proton between the exocyclic and endocyclic nitrogen atoms.
The different tautomers can exhibit distinct chemical behaviors. For example, one tautomer might be more susceptible to electrophilic attack at a specific nitrogen, while another might favor a different reaction pathway. Computational studies on similar heterocyclic systems have been employed to predict the relative stabilities of various tautomers and their corresponding energy barriers for interconversion. researchgate.net
Table 1: Plausible Tautomeric Forms of this compound
| Tautomer Name | Structural Features | Predicted Relative Stability |
| 2,3-Diamine Form | Both amino groups are exocyclic. | Likely the most stable form due to the aromaticity of the pyridine ring. |
| 2-Imino-3-Amino Form | One imino group within the ring and one exocyclic amino group. | Less stable due to disruption of aromaticity. |
| 3-Imino-2-Amino Form | One imino group within the ring and one exocyclic amino group. | Less stable due to disruption of aromaticity. |
Note: The relative stabilities are predicted based on general principles of aromaticity and substituent effects, pending experimental or computational verification for this specific compound.
Thermodynamic and Kinetic Control in Isomeric Transformations
In the context of isomeric transformations of this compound, the principles of thermodynamic and kinetic control are paramount. dalalinstitute.comwikipedia.org These concepts dictate the product distribution when a reaction can lead to more than one isomeric product.
Kinetic Control: Under kinetic control, the product that is formed the fastest will predominate. wikipedia.org This usually occurs at lower temperatures where the reaction is irreversible, and the product distribution is determined by the relative heights of the activation energy barriers leading to the different products.
Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product. wikipedia.org This is typically favored at higher temperatures, where the reactions are reversible, allowing the isomers to equilibrate and settle in their lowest energy state.
For this compound, isomerization could involve N-alkylation, where an alkyl group migrates from one nitrogen atom to another, or other structural rearrangements. The reaction conditions, such as temperature, solvent, and catalyst, would play a critical role in determining whether the reaction proceeds under kinetic or thermodynamic control. For example, a rapid, low-temperature reaction might favor the formation of a less stable, but more rapidly formed, isomer (the kinetic product). Conversely, allowing the reaction to proceed at a higher temperature for a longer duration could lead to the formation of the most stable isomer (the thermodynamic product). wikipedia.orgnih.gov
Decomposition Pathways and Stability under Various Conditions
The stability of this compound under different environmental stressors is a critical aspect of its chemical profile. Understanding its decomposition pathways is essential for its handling, storage, and potential applications.
Thermal Decomposition Mechanisms
The thermal stability of this compound is expected to be influenced by the strength of its chemical bonds. At elevated temperatures, the compound may undergo decomposition through various mechanisms. Potential thermal decomposition pathways could include:
C-N Bond Cleavage: The bond between the cyclohexyl group and the pyridine ring might rupture, leading to the formation of cyclohexene (B86901) and 2,3-diaminopyridine (B105623).
Ring Opening: The pyridine ring itself could undergo cleavage, leading to a variety of smaller, unsaturated fragments.
Intramolecular Cyclization: The amino groups could potentially react with each other or with the pyridine ring at high temperatures, leading to more complex heterocyclic structures.
The specific products of thermal decomposition would depend on the temperature, pressure, and the presence of any catalysts or reactive species. While detailed experimental studies on the thermal decomposition of this specific compound are not available, analysis of related N-alkylated aminopyridines can provide insights into its likely behavior.
Photochemical Stability and Degradation Pathways
The interaction of this compound with light, particularly in the ultraviolet region, could lead to photochemical degradation. The pyridine ring is a chromophore that can absorb UV radiation, leading to electronic excitation. The excited state molecule can then undergo various reactions, including:
Photoisomerization: The absorbed light energy could provide the activation energy for isomerization reactions that might not be accessible thermally.
Photodissociation: The energy from the absorbed photon could be sufficient to break chemical bonds, leading to radical species that can then initiate a cascade of further reactions.
Photooxidation: In the presence of oxygen, the excited molecule could react to form various oxidation products.
The study of the photochemistry of related pyridine derivatives suggests that the nature and position of substituents can significantly influence the photochemical reaction pathways. The cyclohexyl and amino groups in this compound would be expected to play a role in directing the course of its photochemical degradation.
Stability in Different Chemical Environments (pH, Redox)
The stability of this compound is also dependent on the chemical environment, particularly pH and redox conditions.
pH Stability: The amino groups on the pyridine ring are basic and can be protonated in acidic solutions. The resulting pyridinium salt may exhibit different stability and reactivity compared to the neutral molecule. The solubility of the compound is also likely to be pH-dependent. In strongly basic solutions, deprotonation of the amino groups is possible, which could also alter the compound's stability and reactivity.
Redox Stability: The pyridine ring can be susceptible to both oxidation and reduction. Oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. The presence of two amino groups might make the ring more susceptible to oxidation. Conversely, under reducing conditions, the pyridine ring could be hydrogenated. The redox stability will be a crucial factor in its compatibility with other chemical reagents.
Table 2: Summary of Potential Decomposition and Stability Factors
| Condition | Potential Pathways/Effects | Influencing Factors |
| Thermal | C-N bond cleavage, ring opening, intramolecular cyclization. | Temperature, pressure, catalysts. |
| Photochemical | Photoisomerization, photodissociation, photooxidation. | Wavelength of light, presence of oxygen and photosensitizers. |
| pH | Protonation in acidic media, potential deprotonation in strongly basic media, affecting solubility and reactivity. | pH of the solution. |
| Redox | Oxidation to N-oxides or other products, reduction of the pyridine ring. | Presence of oxidizing or reducing agents. |
Applications in Advanced Organic Synthesis and Catalysis
Asymmetric Catalysis Mediated by 3-N-cyclohexylpyridine-2,3-diamine or its Complexes
Extensive searches for the use of this compound as a chiral ligand have not yielded any specific examples of its application in enantioselective transformations. The general field of asymmetric catalysis heavily relies on the design and synthesis of novel chiral ligands to achieve high levels of stereocontrol. nih.govnih.govrawdatalibrary.net Ligands incorporating diamine backbones and pyridine (B92270) rings are known to be effective in a variety of metal-catalyzed reactions. nih.govchemrxiv.org The cyclohexyl group, a bulky and conformationally rigid substituent, is often employed in chiral auxiliaries and ligands to induce stereoselectivity. nih.govacs.org However, no studies have specifically documented the performance of this compound in this capacity.
There is currently no published research on the use of this compound as a chiral ligand in enantioselective reactions.
Without experimental data on its catalytic applications, any discussion of the stereocontrol mechanisms involving this compound would be purely speculative. Mechanistic studies are contingent on the successful application of a catalyst in a specific reaction.
The scope and limitations of this compound in asymmetric reactions have not been determined due to the absence of relevant research.
Organocatalysis Utilizing the Diamine Moiety
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.gov Diamines are a prominent class of organocatalysts, capable of activating substrates through various modes, including Brønsted base and hydrogen bonding interactions. nii.ac.jp While the pyridine-2,3-diamine scaffold present in the target molecule suggests potential for such catalytic activity, no studies have been found that explore this possibility for this compound.
While related diamine structures are known to act as Brønsted bases or engage in hydrogen bonding to catalyze reactions, there is no specific information on the activation modes of this compound. nii.ac.jp
There are no documented instances of this compound being used as an organocatalyst in Michael additions, Aldol reactions, or other similar organic transformations.
As a Versatile Building Block in Complex Molecule Construction
Role as a Synthetic Synthon for Diverse Chemical Scaffolds
There is no available literature detailing the use of this compound as a synthetic synthon for the construction of diverse chemical scaffolds. In theory, its structure is analogous to other ortho-diamines which are known precursors to a variety of heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds could potentially yield quinoxaline (B1680401) derivatives, and condensation with aldehydes or carboxylic acids could lead to the formation of imidazole (B134444) or diazepine-based structures, respectively. The cyclohexyl substituent would be expected to influence the solubility and steric environment of the resulting molecules. However, no specific examples or research findings have been published to substantiate these potential applications for this particular compound.
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules. Diamines are often utilized as key components in various MCRs. It is plausible that this compound could participate in such reactions, for example, in Ugi-type or Passerini-type reactions involving isocyanides, carbonyl compounds, and carboxylic acids. The differential reactivity of the primary and secondary amines could potentially be exploited to achieve regioselective transformations. Despite this potential, a search of the existing scientific literature did not yield any studies describing the integration of this compound into any multi-component reaction schemes.
Reactivity in Novel Chemical Transformations
Exploration of Undiscovered Reactivities
The exploration of novel reactivities of chemical compounds is a continuous endeavor in chemical research. For this compound, there are no published reports on the exploration of any unique or undiscovered reactivities. Its structural features, including the pyridine nitrogen and the two distinct amine functionalities, could theoretically lead to interesting and selective chemical transformations under various catalytic or reaction conditions. However, the scientific community has not yet reported any such investigations.
Development of New Synthetic Methodologies Facilitated by the Compound
The development of new synthetic methodologies often relies on the unique properties of specific reagents or building blocks. Given the lack of research on the reactivity and applications of this compound, it has not been reported as a facilitator for the development of any new synthetic methodologies.
Future Research Trajectories and Interdisciplinary Opportunities
Advancements in High-Throughput Synthesis and Screening for Analogues
The development of analogues of 3-N-cyclohexylpyridine-2,3-diamine is pivotal for establishing structure-activity relationships and discovering new applications. High-throughput synthesis (HTS) methodologies offer a pathway to rapidly generate a diverse library of related compounds. By varying the N-substituent, the substitution pattern on the pyridine (B92270) ring, or both, a vast chemical space can be explored.
Automated synthesis platforms can be employed to perform parallel reactions in microtiter plates, enabling the efficient production of hundreds or even thousands of analogues. oxfordglobal.comgeneonline.com These systems can be programmed to carry out multi-step reaction sequences, purifications, and analyses with minimal human intervention. For instance, a typical workflow could involve the parallel synthesis of various N-substituted pyridine-2,3-diamines by reacting 2,3-diaminopyridine (B105623) with a library of aldehydes or ketones followed by reductive amination.
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to evaluate their properties for various applications, such as catalytic activity, biological interactions, or material science applications. The integration of HTS with automated synthesis creates a powerful closed-loop system for accelerated discovery. oxfordglobal.com
Table 1: Exemplar High-Throughput Synthesis Approach for Analogues
| Step | Description | Technology | Throughput |
| 1. Reagent Dispensing | Automated liquid handlers dispense starting materials (e.g., 2,3-diaminopyridine derivatives and various aldehydes/ketones) into microtiter plates. | Robotic Liquid Handlers | 96, 384, or 1536-well plates |
| 2. Reaction | Plates are incubated under controlled conditions (temperature, atmosphere) to facilitate the desired chemical transformations. | Automated Reaction Blocks | High |
| 3. Work-up & Purification | Automated parallel purification systems (e.g., solid-phase extraction, preparative HPLC) are used to isolate the desired products. | Parallel Purification Systems | High |
| 4. Analysis | High-throughput analytical techniques (e.g., LC-MS, NMR) confirm the identity and purity of the synthesized compounds. | Automated Analytical Platforms | High |
| 5. Screening | The compound library is screened for desired properties using automated bioassays or catalytic assays. | High-Throughput Screening (HTS) | Very High |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. nih.gov The synthesis of this compound and its analogues is well-suited for adaptation to flow chemistry platforms. researchgate.net For example, the hazardous intermediates that can be a concern in batch synthesis can be generated and consumed in situ within the enclosed environment of a flow reactor, minimizing risk. nih.gov
An automated flow synthesis setup could involve pumping solutions of the starting materials through a series of heated or cooled microreactors, where they mix and react. uc.pt The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and purity of the product. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.
The integration of flow chemistry with automated systems allows for the continuous production of the target compound and its analogues. researchgate.net This can be coupled with real-time reaction monitoring and automated optimization algorithms to rapidly identify the ideal reaction conditions.
Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Studies
To gain a deeper understanding of the reaction mechanisms, kinetics, and intermediate species involved in the synthesis and application of this compound, advanced in-situ spectroscopic and analytical techniques are indispensable. mt.comspectroscopyonline.com These methods allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. acs.org
Key In-Situ Techniques:
In-situ Infrared (IR) Spectroscopy: Can provide real-time information on the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. acs.org
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the species present in a reaction mixture, enabling the elucidation of reaction pathways and the identification of transient intermediates. rsc.orgnih.gov
In-situ Mass Spectrometry (MS): Allows for the direct and sensitive detection of reaction components, providing valuable data on reaction kinetics and by-product formation. acs.orgacs.org
By employing these techniques, researchers can gain a more comprehensive understanding of the chemical processes involving this compound, leading to more efficient and controlled synthetic methods.
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. geneonline.com Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the structure, electronics, and reactivity of this compound and its derivatives.
These computational models can be used to:
Predict the optimal reaction conditions for synthesis.
Elucidate reaction mechanisms and identify key transition states. osti.gov
Predict the properties of novel analogues, such as their binding affinities to biological targets or their catalytic activities. researchgate.net
Design new catalysts based on the compound's scaffold.
The accuracy of these predictive models can be continuously refined by comparing the computational results with experimental data obtained from in-situ studies and high-throughput screening. rsc.org This iterative cycle of prediction and experimental validation is crucial for developing robust models with high predictive power.
Table 2: Computational Parameters for Predictive Modeling
| Parameter | Computational Method | Predicted Property |
| Geometric Optimization | DFT (e.g., B3LYP/6-31G*) | Molecular structure, bond lengths, bond angles |
| Electronic Properties | NBO, Mulliken Population Analysis | Atomic charges, orbital energies, HOMO-LUMO gap |
| Spectroscopic Properties | TD-DFT | UV-Vis and IR spectra |
| Reaction Energetics | Transition State Theory | Activation energies, reaction pathways |
Exploration of Novel Catalytic Systems Based on the Compound's Structure
The presence of a bidentate N,N'-chelation site in this compound makes it an attractive ligand for the development of novel metal-based catalysts. mdpi.com The pyridine nitrogen and the adjacent amino groups can coordinate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. The cyclohexyl group provides steric bulk, which can influence the selectivity of the catalytic reaction.
Potential catalytic applications to be explored include:
Cross-coupling reactions: The development of palladium or nickel complexes for Suzuki, Heck, or Buchwald-Hartwig couplings.
Asymmetric catalysis: The synthesis of chiral analogues of the compound for use as ligands in enantioselective catalysis. acs.org
Oxidation and reduction reactions: The use of complexes with redox-active metals for catalytic oxidation or hydrogenation reactions.
The catalytic activity of these novel systems can be systematically investigated by varying the metal center, the substituents on the pyridine ring, and the reaction conditions.
Potential as a Probe in Fundamental Chemical Research
The unique structural and electronic properties of this compound and its derivatives suggest their potential use as molecular probes in fundamental chemical research. mdpi.com For instance, the pyridine-diamine motif can act as a fluorescent sensor for metal ions. acs.orgmdpi.com Upon coordination to a metal ion, the fluorescence properties of the molecule may change, allowing for the sensitive and selective detection of specific cations. rsc.orgrsc.org
Furthermore, by incorporating appropriate functional groups, analogues of this compound could be developed as probes for reactive oxygen species or other biologically relevant molecules. nih.govresearchgate.net The development of such probes could have significant applications in chemical biology and medical diagnostics. The synthesis of a library of analogues through high-throughput methods would be highly beneficial in screening for optimal probe characteristics. mdpi.com
Q & A
Basic Research: Synthesis Optimization
Q: What are the optimal reaction conditions for synthesizing 3-N-cyclohexylpyridine-2,3-diamine with high yield and purity? A: The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with cyclohexyl halides (e.g., cyclohexyl chloride or bromide) under basic conditions. Key parameters include:
- Base Selection : Use potassium carbonate or sodium hydride to deprotonate the amine and facilitate substitution.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance reaction kinetics.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies byproducts.
Basic Research: Structural Confirmation
Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyridine ring protons at δ 6.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 220.18 for CHN).
- X-ray Crystallography : If single crystals are obtained, SHELXL software refines the crystal structure to confirm bond lengths and angles .
Advanced Research: Reactivity and Substituent Effects
Q: How do the cyclohexyl and amine groups influence the compound’s reactivity in substitution or oxidation reactions? A:
- Substitution Reactions : The electron-donating cyclohexyl group increases electron density on the pyridine ring, making it susceptible to electrophilic substitution at the 4- or 5-positions. For example, nitration with HNO/HSO at 0–5°C yields nitro derivatives.
- Oxidation : The amine groups can form N-oxides under mild oxidizing conditions (e.g., HO/acetic acid). Kinetic studies via UV-Vis spectroscopy reveal pseudo-first-order behavior .
Advanced Research: Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s potential as an enzyme inhibitor? A:
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorescence-based substrates. For example, measure IC values via dose-response curves.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (K) to target proteins.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and active sites, guided by X-ray crystallographic data .
Advanced Research: Resolving Data Contradictions
Q: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point or solubility)? A:
- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.
- Crystallographic Analysis : Compare experimental X-ray data with computational predictions (e.g., Mercury CSD) to resolve structural ambiguities.
- Batch Analysis : Use LC-MS to check for impurities or polymorphic forms that may affect properties .
Advanced Research: Mechanistic Studies
Q: What experimental approaches elucidate the reaction mechanisms involving this compound? A:
- Kinetic Isotope Effects (KIE) : Replace reactive hydrogens with deuterium to identify rate-determining steps in substitution reactions.
- Trapping Intermediates : Use quench-flow techniques with stabilizing agents (e.g., TEMPO) to isolate reactive intermediates for NMR or MS analysis.
- Computational Studies : Density functional theory (DFT) calculates transition-state energies to validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
